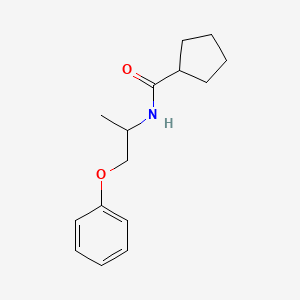
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide often involves multistep reactions, starting from key precursors such as 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde. These processes may include reactions with aminothiourea, followed by ring closure to yield intermediate products. These intermediates can then react with other specific reagents to produce the target compounds in moderate to good yields. The exact synthesis route can vary depending on the desired structural analogs and functional groups to be incorporated into the final molecule (Liu & Shi, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class, including 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide, is characterized using techniques such as X-ray diffraction. This analysis provides insights into the compound's crystal structure, including bond lengths, angles, and the overall geometry of the molecule. These structural details are crucial for understanding the compound's interaction mechanisms, stability, and reactivity (Golla et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide and its derivatives can include processes such as deprotonation, coupling reactions, and others that modify the compound's functional groups. These reactions are essential for synthesizing various derivatives and understanding the compound's chemical behavior under different conditions. The reactivity of these compounds towards different reagents provides valuable information about their chemical properties and potential applications (Rebstock et al., 2003).
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
Research has shown that compounds with similar structural motifs undergo detailed spectroscopic analysis, including FT-IR, FT-Raman, NMR, and UV-Visible studies, to understand their conformational stability, molecular geometry, and electronic transitions. For instance, studies on dimethyl-N-(2-pyridinyl)propanamide derivatives have explored their conformational analysis, providing insights into the minimum energy conformer structures through DFT calculations and AIM topological analysis. These studies are essential for understanding the intermolecular interactions and potential reactivity of such compounds in biological systems or as part of materials science applications (S. Aayisha et al., 2019).
Chemical and Biological Activities
The docking studies and chemical activity analysis of related compounds reveal significant potential in biological applications. For example, molecular docking studies have indicated that certain dimethyl-N-(2-pyridinyl)propanamide derivatives exhibit glutathione thiolesterase inhibition, suggesting a role in therapeutic applications targeting oxidative stress and related pathologies. The understanding of HOMO-LUMO distributions and molecular electrostatic potential (MEP) maps further contributes to the prediction of reactivity and interaction with biological targets, paving the way for drug design and development processes.
Material Science and Coordination Chemistry
Research into coordination polymers and complexes involving similar structural frameworks has highlighted the potential of these compounds in the development of new materials with unique properties, such as luminescence or magnetic characteristics. Coordination chemistry involving palladium(II) chloride and related ligands demonstrates the versatility of these compounds in forming structures with specific properties, including supramolecular hydrogen-bonded chains and cyclic dimers, which can have implications in catalysis, material science, and nanotechnology (Tyler Palombo et al., 2019).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-5-16(10-13(12)2)21-14(3)17(20)19-11-15-6-8-18-9-7-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGCSKKXYSKJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)
![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)
![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)


![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)


![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)
![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)